lithium;magnesium;butane;chloride

Description

Lithium, magnesium, butane, and chloride represent distinct classes of compounds with unique chemical and physical properties. Lithium chloride (LiCl), magnesium chloride (MgCl₂), butane (C₄H₁₀), and their derivatives are critical in industrial, pharmaceutical, and research applications. This article focuses on their structural, thermodynamic, and reactive characteristics, with comparisons to analogous compounds.

Lithium Chloride (LiCl): A highly hygroscopic salt used in desiccants, air conditioning systems, and lithium-ion battery electrolytes. Its small ionic radius (Li⁺: ~76 pm) and high charge density enable strong polarizing effects .

Magnesium Chloride (MgCl₂): A hydrated or anhydrous salt with applications in de-icing, wastewater treatment, and Grignard reagent synthesis. Mg²⁺ has a larger ionic radius (~72 pm) but lower charge density compared to Li⁺, influencing its solubility and coordination behavior .

Butane (C₄H₁₀): A saturated hydrocarbon used as a fuel and precursor in organic synthesis. Its linear (n-butane) and branched (iso-butane) isomers exhibit distinct volatility and combustion properties .

Chloride (Cl⁻): A ubiquitous anion forming ionic compounds (e.g., NaCl, KCl) and covalent derivatives (e.g., chloroalkanes). Chloride’s electronegativity and solvation properties impact reactivity in aqueous and organic media .

Properties

Molecular Formula |

C8H18ClLiMg |

|---|---|

Molecular Weight |

181.0 g/mol |

IUPAC Name |

lithium;magnesium;butane;chloride |

InChI |

InChI=1S/2C4H9.ClH.Li.Mg/c2*1-3-4-2;;;/h2*3H,4H2,1-2H3;1H;;/q2*-1;;+1;+2/p-1 |

InChI Key |

BSCQOKMJZTUXHZ-UHFFFAOYSA-M |

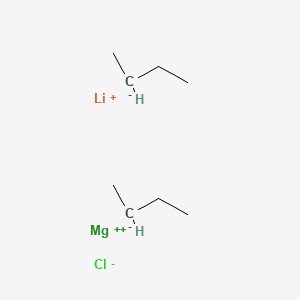

Canonical SMILES |

[Li+].CC[CH-]C.CC[CH-]C.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;butane;chloride typically involves the reaction of butane with lithium and magnesium in the presence of chloride ions. One common method is the reaction of butyl chloride with lithium and magnesium in an ether solvent. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound can involve the use of large-scale reactors where butyl chloride is reacted with lithium and magnesium under controlled conditions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;butane;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield butanol or butanone, while reduction could produce butane or butene.

Scientific Research Applications

Lithium;magnesium;butane;chloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which lithium;magnesium;butane;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparative Analysis of Lithium, Magnesium, Butane, and Chloride Compounds

Structural and Physical Properties

Key Observations:

- Lithium vs. Magnesium Chloride: LiCl has a lower melting point and higher water solubility than MgCl₂ due to stronger hydration of Li⁺ ions despite its smaller size . Radial distribution function studies show tighter ion pairing in MgCl₂ solutions compared to LiCl, reflecting differences in ionic interactions .

- Butane vs. Shorter Alkanes: Butane’s higher molecular weight increases boiling point compared to propane (-42°C) but reduces volatility relative to pentane (36°C) .

Reactivity and Chemical Behavior

- Lithium and Magnesium Diagonal Relationship: Lithium resembles magnesium in forming nitrides (Li₃N vs. Mg₃N₂) and carbonates that decompose upon heating (Li₂CO₃ → Li₂O + CO₂; MgCO₃ → MgO + CO₂) .

- Grignard Reagents: The sec-butylmagnesium chloride-lithium chloride complex (C₄H₉ClMg·LiCl) enhances reactivity in alkylation reactions compared to traditional Grignard reagents, likely due to LiCl stabilizing the magnesium center .

- Chloride in Organometallics: Chloride ions act as counterions in complexes like [Co(L)₂Cl₂] (L = organic ligand), where Cl⁻ balances charge without directly coordinating the metal in some cases .

Comparison with Similar Compounds

Lithium vs. Sodium Compounds

- Solubility: LiCl is more soluble in organic solvents (e.g., THF) than NaCl due to Li⁺’s higher polarizing power .

- Thermal Stability: Lithium carbonate (Li₂CO₃) decomposes at lower temperatures (~1300°C) than Na₂CO₃ (~1600°C) .

Magnesium vs. Calcium Compounds

- Hygroscopicity: Anhydrous MgCl₂ is more hygroscopic than CaCl₂, making it preferable for dust control .

- Coordination Chemistry: Mg²⁺ forms stable hexaaqua complexes ([Mg(H₂O)₆]²⁺), whereas Ca²⁺ typically coordinates fewer water molecules .

Butane vs. Propane and Isobutane

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.